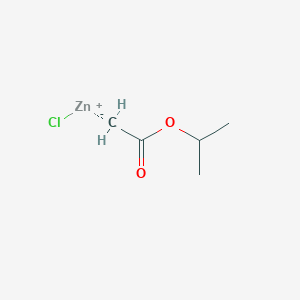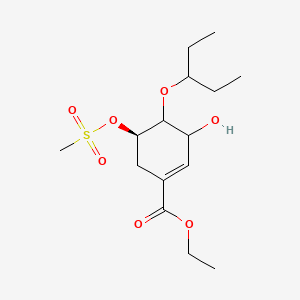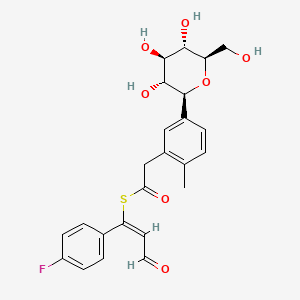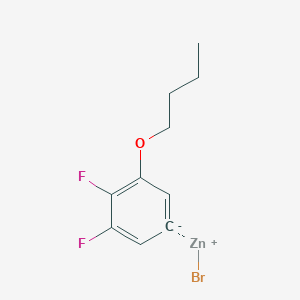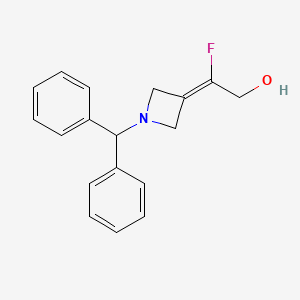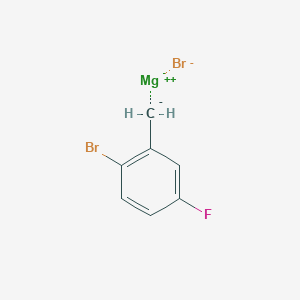![molecular formula C15H16N2O4 B14890801 6-{[2-(Phenylcarbonyl)hydrazinyl]carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14890801.png)
6-{[2-(Phenylcarbonyl)hydrazinyl]carbonyl}cyclohex-3-ene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-{[2-(Phenylcarbonyl)hydrazinyl]carbonyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that combines a cyclohexene ring with a phenylcarbonyl hydrazinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[2-(Phenylcarbonyl)hydrazinyl]carbonyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of cyclohex-3-ene-1-carboxylic acid with phenylhydrazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to further reactions to introduce the phenylcarbonyl group, often using reagents like benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
化学反应分析
Types of Reactions
6-{[2-(Phenylcarbonyl)hydrazinyl]carbonyl}cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Benzoyl chloride in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
科学研究应用
6-{[2-(Phenylcarbonyl)hydrazinyl]carbonyl}cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 6-{[2-(Phenylcarbonyl)hydrazinyl]carbonyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The phenylcarbonyl hydrazinyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
Cyclohex-3-ene-1-carboxylic acid: A simpler analog without the phenylcarbonyl hydrazinyl group.
Phenylhydrazine derivatives: Compounds with similar hydrazinyl groups but different core structures.
Benzoyl hydrazine: A compound with a similar phenylcarbonyl hydrazinyl group but lacking the cyclohexene ring.
Uniqueness
6-{[2-(Phenylcarbonyl)hydrazinyl]carbonyl}cyclohex-3-ene-1-carboxylic acid is unique due to its combination of a cyclohexene ring and a phenylcarbonyl hydrazinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C15H16N2O4 |
|---|---|
分子量 |
288.30 g/mol |
IUPAC 名称 |
6-(benzamidocarbamoyl)cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C15H16N2O4/c18-13(10-6-2-1-3-7-10)16-17-14(19)11-8-4-5-9-12(11)15(20)21/h1-7,11-12H,8-9H2,(H,16,18)(H,17,19)(H,20,21) |
InChI 键 |
ZWPNMZGRWCHVDS-UHFFFAOYSA-N |
规范 SMILES |
C1C=CCC(C1C(=O)NNC(=O)C2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


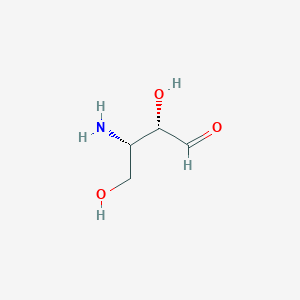

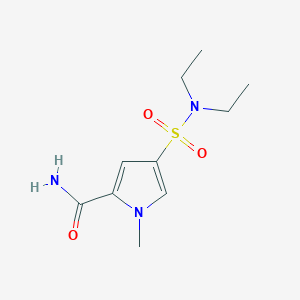
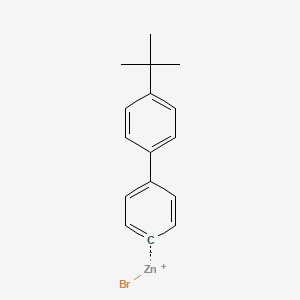
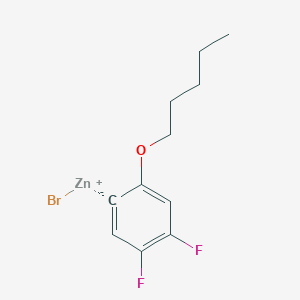
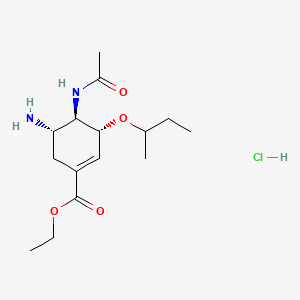
![3-(Furan-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14890761.png)
![6-Bromo-4-chloropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14890762.png)
